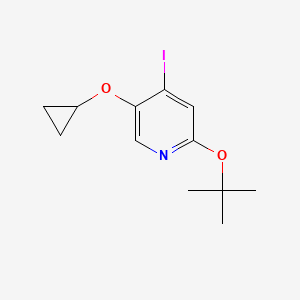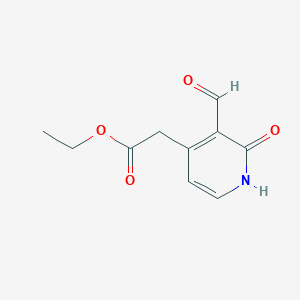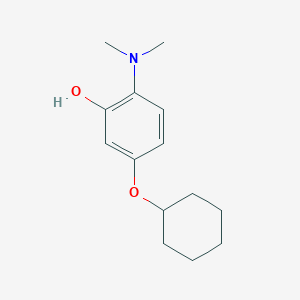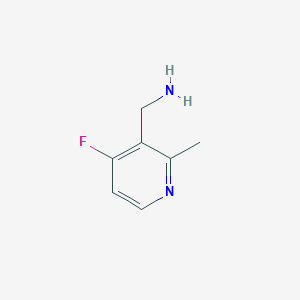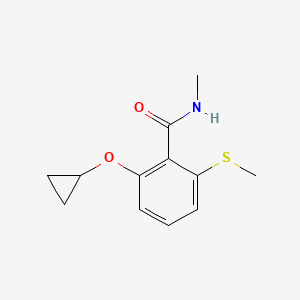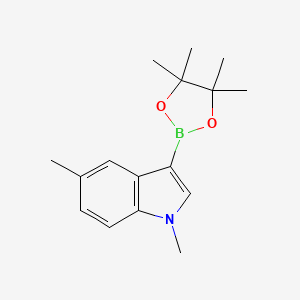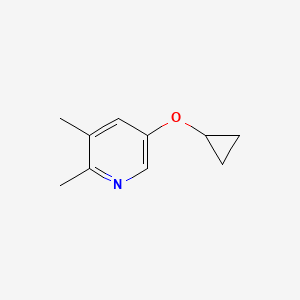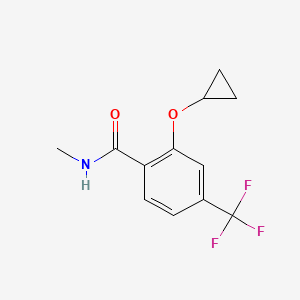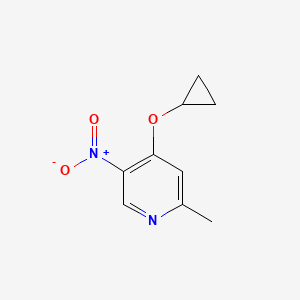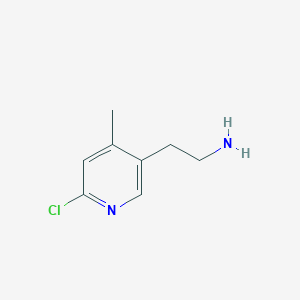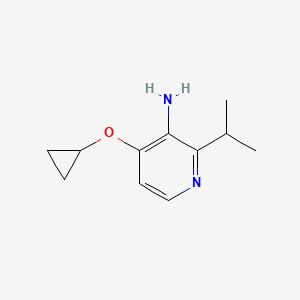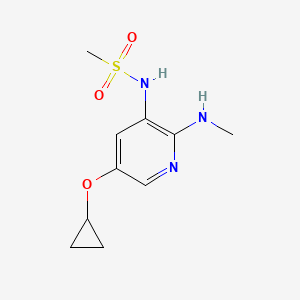
N-(5-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H15N3O3S It is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, along with a methanesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general steps include:
- Preparation of the cyclopropoxy-substituted pyridine intermediate.
- Introduction of the methylamino group through nucleophilic substitution.
- Coupling with methanesulfonamide using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
Applications De Recherche Scientifique
N-(5-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of N-(5-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Cyclopropoxy-2-(dimethylamino)pyridin-3-YL)methanesulfonamide
- N-(5-Cyclopropoxy-3-(methylamino)pyridin-2-YL)methanesulfonamide
- N-(5-Cyclopropoxy-2-(methylamino)pyridin-4-YL)methanesulfonamide
Uniqueness
N-(5-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide stands out due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties and advantages in various applications compared to its analogs.
Propriétés
Formule moléculaire |
C10H15N3O3S |
|---|---|
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
N-[5-cyclopropyloxy-2-(methylamino)pyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-11-10-9(13-17(2,14)15)5-8(6-12-10)16-7-3-4-7/h5-7,13H,3-4H2,1-2H3,(H,11,12) |
Clé InChI |
FQMJKQCNEFBCBY-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=N1)OC2CC2)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



